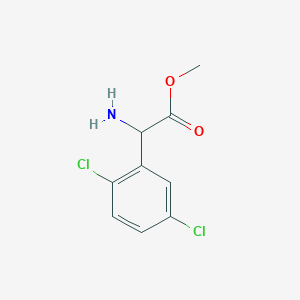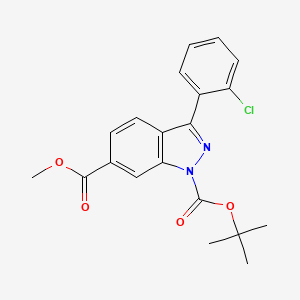
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl group, and a methyl ester group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Protection with Boc Group: The Boc protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
類似化合物との比較
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate can be compared with other indazole derivatives such as:
Methyl 1-Boc-3-phenylindazole-6-carboxylate: Lacks the chlorophenyl group, which may result in different biological activities.
Methyl 1-Boc-3-(4-chlorophenyl)indazole-6-carboxylate: The position of the chlorine atom on the phenyl ring can influence the compound’s reactivity and biological properties.
Methyl 1-Boc-3-(2-bromophenyl)indazole-6-carboxylate: The presence of a bromine atom instead of chlorine can affect the compound’s chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C20H19ClN2O4 |
|---|---|
分子量 |
386.8 g/mol |
IUPAC名 |
1-O-tert-butyl 6-O-methyl 3-(2-chlorophenyl)indazole-1,6-dicarboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-20(2,3)27-19(25)23-16-11-12(18(24)26-4)9-10-14(16)17(22-23)13-7-5-6-8-15(13)21/h5-11H,1-4H3 |
InChIキー |
JNXAULBSHGQBTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxybenzo[g]quinolin-2(1H)-one](/img/structure/B15224704.png)
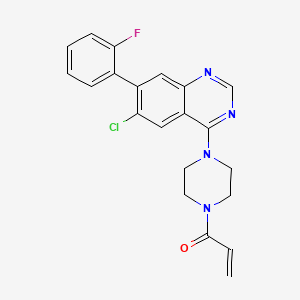
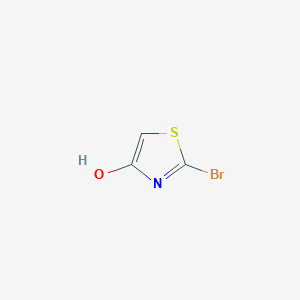


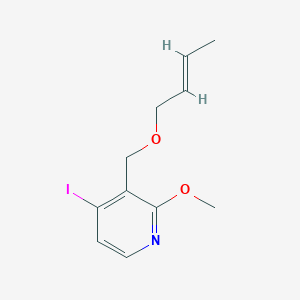
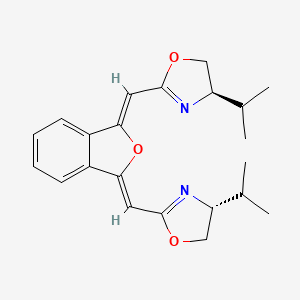
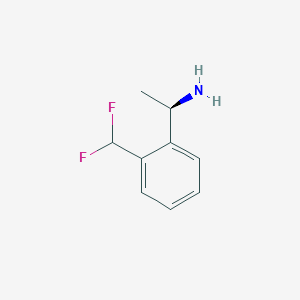
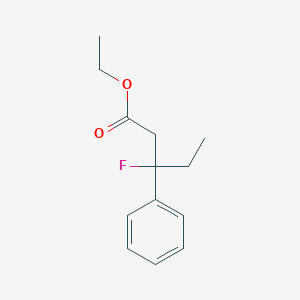
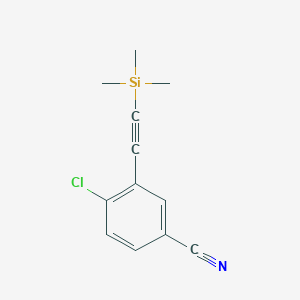
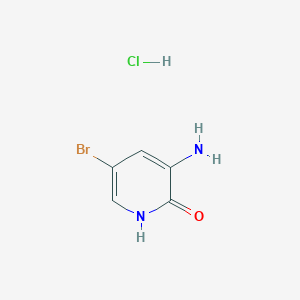
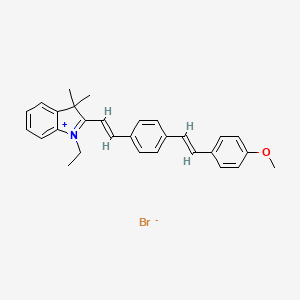
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)
